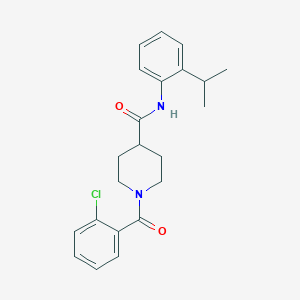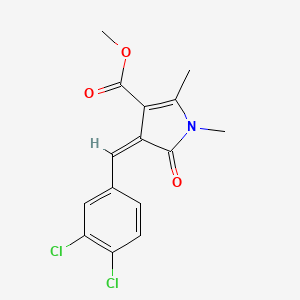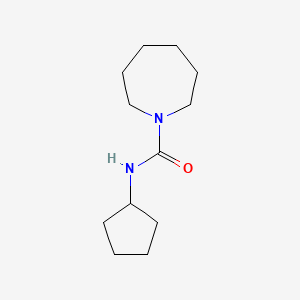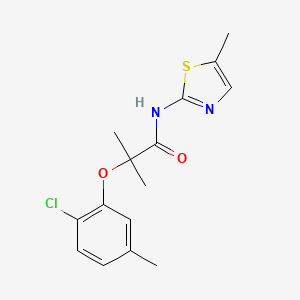![molecular formula C13H16Cl2N2O3S B4677722 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4677722.png)
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine (DMMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system. 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also appears to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. In addition, 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have antioxidant and neuroprotective properties, protecting neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its broad range of biological activities, making it a promising candidate for the treatment of a variety of diseases. In addition, 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosage and potential side effects of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine. One area of research is the development of more potent and selective analogs of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine with improved therapeutic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders. In addition, 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-16(5-7-17)13(18)8-10-2-3-11(14)9-12(10)15/h2-3,9H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGUXZKCVQLOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-chlorophenyl)-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4677661.png)


![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4677679.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4677693.png)
![3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)


![N'-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4677742.png)